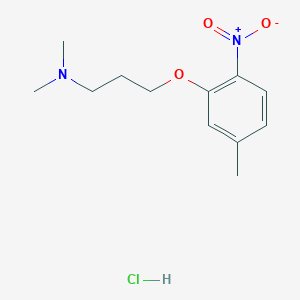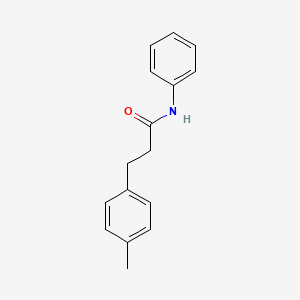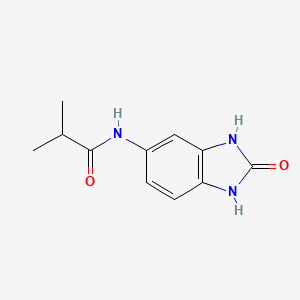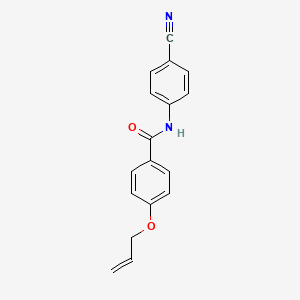![molecular formula C13H20ClNOS B4407882 4-[3-(phenylthio)propyl]morpholine hydrochloride](/img/structure/B4407882.png)
4-[3-(phenylthio)propyl]morpholine hydrochloride
描述
4-[3-(phenylthio)propyl]morpholine hydrochloride is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound is a derivative of morpholine and has been shown to have unique properties that make it useful in a range of applications. In
科学研究应用
4-[3-(phenylthio)propyl]morpholine hydrochloride has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to have potential as a therapeutic agent for various diseases. For example, studies have shown that this compound has anti-tumor activity and could be used in the treatment of cancer. Additionally, it has been shown to have potential as an anti-inflammatory agent and could be used in the treatment of inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of 4-[3-(phenylthio)propyl]morpholine hydrochloride is not well understood, but studies have suggested that it may act by inhibiting certain enzymes or proteins that are involved in disease processes. For example, it has been shown to inhibit the activity of histone deacetylases, which play a role in cancer development. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which could explain its potential anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which could explain its anti-tumor activity. Additionally, it has been shown to reduce inflammation in animal models of inflammatory diseases. However, the exact mechanisms underlying these effects are not well understood and require further study.
实验室实验的优点和局限性
One advantage of using 4-[3-(phenylthio)propyl]morpholine hydrochloride in lab experiments is that it is a well-established compound with a known synthesis method. Additionally, it has been extensively studied in the literature, which means that there is a wealth of information available about its properties and potential applications. However, one limitation is that its mechanism of action is not well understood, which could make it difficult to design experiments to study its effects.
未来方向
There are many potential future directions for research involving 4-[3-(phenylthio)propyl]morpholine hydrochloride. One area of interest is in the development of new therapeutic agents based on this compound. For example, researchers could explore the use of this compound in combination with other drugs to enhance its anti-tumor or anti-inflammatory effects. Additionally, researchers could investigate the mechanism of action of this compound in more detail to better understand its effects and potential applications. Finally, researchers could explore the use of this compound in other scientific fields, such as materials science or catalysis.
属性
IUPAC Name |
4-(3-phenylsulfanylpropyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS.ClH/c1-2-5-13(6-3-1)16-12-4-7-14-8-10-15-11-9-14;/h1-3,5-6H,4,7-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVPVKOHVIRKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCSC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4407823.png)
![2-[(isopropyl{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl acetate](/img/structure/B4407828.png)
![2-[3-(2,6-dimethyl-4-morpholinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4407830.png)
![5-chloro-2-[2-(2-morpholin-4-ylethoxy)ethoxy]benzaldehyde hydrochloride](/img/structure/B4407835.png)


![2-{2-[(diethylamino)sulfonyl]-4,5-dimethylphenoxy}-N-isopropylacetamide](/img/structure/B4407861.png)
![1-{2-[4-(4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4407864.png)
![2-[3-(4-methyl-1-piperazinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4407878.png)
![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4407889.png)
![2-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4407902.png)
![3-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl acetate](/img/structure/B4407913.png)